molecular formula C18H14F3NO3 B6409709 MFCD18322395 CAS No. 1262010-09-2

MFCD18322395

Cat. No.: B6409709
CAS No.: 1262010-09-2
M. Wt: 349.3 g/mol
InChI Key: JGPULUWNMRLFBE-UHFFFAOYSA-N
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Description

The compound “MFCD18322395” is known as 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid. This compound is a member of the benzoic acid derivatives, characterized by the presence of a trifluoromethyl group and a cyclopropylaminocarbonyl moiety. It is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves the following steps:

    Formation of the Cyclopropylaminocarbonyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound under controlled conditions to form the cyclopropylaminocarbonyl intermediate.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative that contains a trifluoromethyl group. This coupling reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylaminocarbonyl moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzoic acid moiety, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the cyclopropylaminocarbonyl moiety.

    Reduction Products: Alcohol derivatives of the benzoic acid moiety.

    Substitution Products: Compounds where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 3-(Cyclopropylaminocarbonyl)benzoic acid
  • 5-Trifluoromethylbenzoic acid
  • Cyclopropylamine derivatives

Comparison:

  • Uniqueness: The presence of both the cyclopropylaminocarbonyl moiety and the trifluoromethyl group in 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid makes it unique compared to other similar compounds. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)14-8-12(7-13(9-14)17(24)25)10-2-1-3-11(6-10)16(23)22-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPULUWNMRLFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691758
Record name 3'-(Cyclopropylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-09-2
Record name 3'-(Cyclopropylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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